molecular formula C15H24ClNO B3025830 2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone, monohydrochloride CAS No. 18296-61-2

2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone, monohydrochloride

Cat. No.: B3025830
CAS No.: 18296-61-2
M. Wt: 269.81 g/mol
InChI Key: AIIXQANEMHNCAV-UHFFFAOYSA-N
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Description

2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone, monohydrochloride is a chemical compound that belongs to the class of organic compounds known as phenethylamines. This compound is characterized by the presence of a phenyl ring attached to a hexanone backbone, with an isopropylamino group attached to the nitrogen atom. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone, monohydrochloride typically involves the reaction of 1-phenyl-1-hexanone with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires the use of a catalyst, such as hydrochloric acid, to facilitate the formation of the monohydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to remove any impurities and obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone, monohydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenethylamines with various functional groups.

Scientific Research Applications

2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone, monohydrochloride is widely used in scientific research due to its diverse applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, including its use as a pharmacological agent.

    Industry: Utilized in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with adrenergic receptors, leading to the modulation of neurotransmitter release and signal transduction pathways. This interaction results in various physiological effects, including changes in heart rate, blood pressure, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    β-Methylphenethylamine: Shares structural similarities with 2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone, monohydrochloride and exhibits similar pharmacological properties.

    Propranolol: Another phenethylamine derivative with similar chemical structure and biological activity.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its ability to interact with adrenergic receptors and modulate neurotransmitter release sets it apart from other similar compounds.

Properties

IUPAC Name

1-phenyl-2-(propan-2-ylamino)hexan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-4-5-11-14(16-12(2)3)15(17)13-9-7-6-8-10-13;/h6-10,12,14,16H,4-5,11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIXQANEMHNCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)C1=CC=CC=C1)NC(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001339973
Record name N-Isopropylhexanophenone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001339973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18296-61-2
Record name N-Isopropyl hexedrone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018296612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Isopropylhexanophenone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001339973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ISOPROPYL HEXEDRONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MC58D2M9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone, monohydrochloride
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